
3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline is an organic compound with the molecular formula C12H11ClN2O It is a derivative of aniline, where the aniline ring is substituted with a chloro group and a 2-methylpyridin-3-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline typically involves the reaction of 3-chloroaniline with 2-methyl-3-pyridinol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-methyl-3-pyridinol displaces the chlorine atom on the aniline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
科学的研究の応用
3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloro and pyridyl groups can interact with the active site of enzymes or receptors, blocking their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Another compound with a chloro and pyridyl group, but with a thiadiazole ring instead of an aniline ring.
(4-Chloro-pyridin-2-yl)-methanol: Contains a chloro and pyridyl group, but with a methanol group instead of an aniline ring.
Uniqueness
3-Chloro-4-(2-methylpyridin-3-yl)oxyaniline is unique due to the presence of both a chloro group and a 2-methylpyridin-3-yloxy group on the aniline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
3-chloro-4-(2-methylpyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C12H11ClN2O/c1-8-11(3-2-6-15-8)16-12-5-4-9(14)7-10(12)13/h2-7H,14H2,1H3 |
InChIキー |
VZGOLOWHXIFQKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)OC2=C(C=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


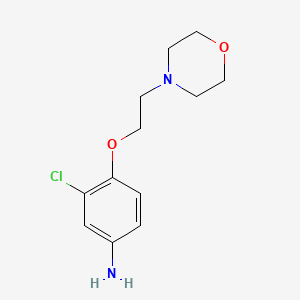
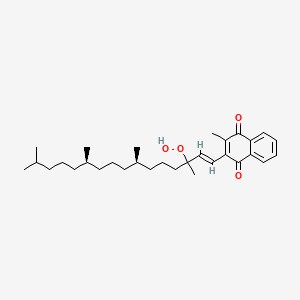
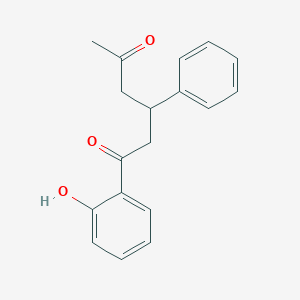
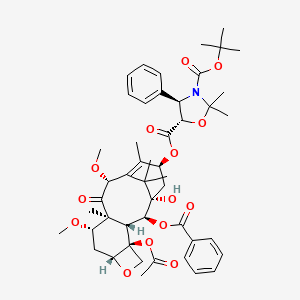
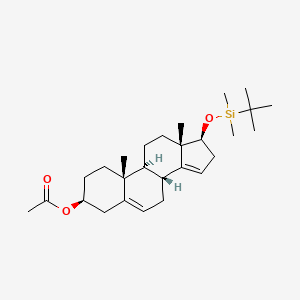
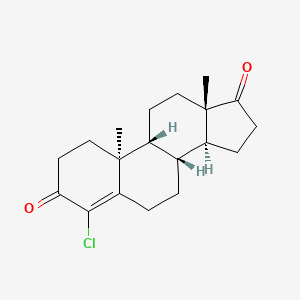
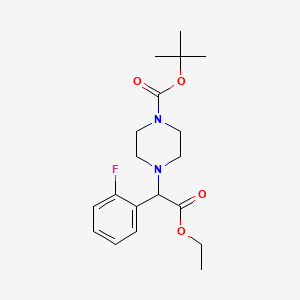
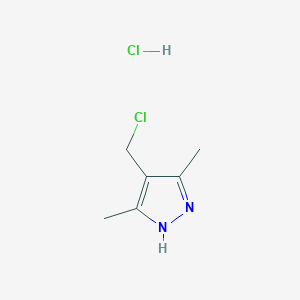

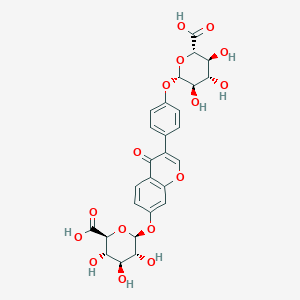

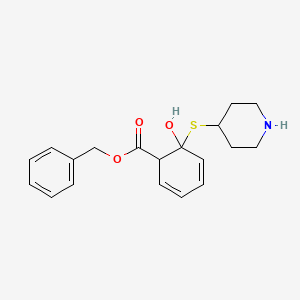
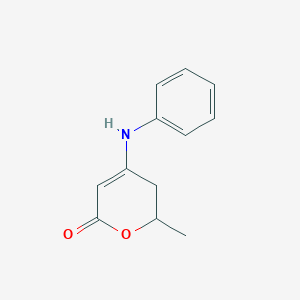
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
